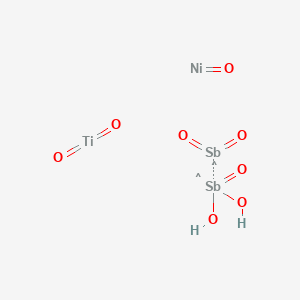
Colemanite (CaH(BO2)3.2H2O)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Colemanite (CaH(BO2)3.2H2O), also known as Calcium borate, is a substance with the molecular formula B2Ca3O6 . It is also referred to as Boron calcium oxide (B6Ca2O11), hydrate (1:5) and Colemanite, calcined .
Molecular Structure Analysis
The molecular structure of Colemanite (CaH(BO2)3.2H2O) is represented by the formula B3CaH23O7 . The exact mass of the molecule is 214.18200 .Physical and Chemical Properties Analysis
Colemanite (CaH(BO2)3.2H2O) has a molecular weight of 213.73700 . Unfortunately, the available resources do not provide specific information on its density, boiling point, or melting point .Safety and Hazards
Colemanite (CaH(BO2)3.2H2O) is classified as a reproductive toxicant, Category 2 . It is suspected of damaging fertility or the unborn child . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Properties
CAS No. |
1318-33-8 |
|---|---|
Molecular Formula |
C5H3FN2O2 |
Molecular Weight |
0 |
Synonyms |
Colemanite (CaH(BO2)3.2H2O) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



